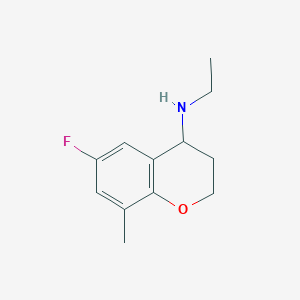

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine

描述

属性

IUPAC Name |

N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-3-14-11-4-5-15-12-8(2)6-9(13)7-10(11)12/h6-7,11,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLBEMNXVNAHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOC2=C1C=C(C=C2C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554168-99-8 | |

| Record name | N-ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenols and aldehydes under acidic or basic conditions.

Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as potassium carbonate.

Amination: The amine group can be introduced through a nucleophilic substitution reaction using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

化学反应分析

Types of Reactions

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, amines, bases like potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the reagents used

科学研究应用

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Research Findings and Implications

The 8-methyl group may stabilize hydrophobic interactions in biological systems. Ethylamine vs. methylamine: Longer alkyl chains may reduce aqueous solubility but improve membrane permeability .

Methodological Relevance :

生物活性

N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine is a synthetic compound belonging to the chromen derivatives, which have garnered attention for their potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is This compound . Its synthesis typically involves several steps, including the formation of the chromen ring through cyclization reactions involving phenols and aldehydes, fluorination at the 6th position using agents like N-fluorobenzenesulfonimide, ethylation via alkylation reactions, and amination through nucleophilic substitution .

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For instance, it has been shown to inhibit tubulin polymerization in cancer cell lines such as SGC-7901. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner . The compound demonstrated an IC50 value of approximately 2.04 μM against tubulin polymerization, indicating significant cytotoxicity compared to established agents .

Antimicrobial Activity

This compound also exhibits antimicrobial activity . It has been investigated for its efficacy against various drug-resistant bacterial strains. The compound's structure allows it to interact with dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival . The presence of specific substituents on the chromen core enhances its antimicrobial potency.

The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets. This binding can modulate enzyme activities involved in metabolic pathways. For example, it may inhibit enzymes that are critical for cancer cell proliferation or bacterial survival .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

- Anticancer Activity : A study reported that modifications on the chromen structure significantly influenced its antiproliferative activity against various cancer cell lines. The introduction of electron-donating groups on the A-ring was found to enhance cytotoxicity .

- Antimicrobial Efficacy : Research indicated that the compound effectively inhibited growth in multidrug-resistant pathogens, showcasing its potential as a therapeutic agent in combating antibiotic resistance .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the chromen structure could enhance both anticancer and antimicrobial activities. For instance, compounds with methoxy groups showed improved potency compared to their unsubstituted counterparts .

Data Summary Table

| Biological Activity | IC50 Value (μM) | Cell Line/Organism | Mechanism |

|---|---|---|---|

| Anticancer | 2.04 | SGC-7901 | Tubulin inhibition |

| Antimicrobial | Varies | Various drug-resistant bacteria | DHFR inhibition |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for N-Ethyl-6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine?

- Methodological Answer : Synthesis typically involves functionalizing the chromen-4-amine core. A common approach includes reductive amination of ketone intermediates using ethylamine derivatives. For example, intermediates like 6-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-one can be reacted with ethylamine under hydrogenation conditions (e.g., Pd/C or NaBH4). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using software suites like SHELX (SHELXL for refinement) is standard. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Collecting intensity data with a diffractometer (Mo/Kα radiation).

- Refinement of positional and thermal parameters to achieve low R-values (<5%).

- Validation using tools like PLATON to check for twinning or disorder .

Q. What safety protocols are essential during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Waste Management : Segregate halogenated and amine-containing waste for professional disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize chromen-4-amine derivatives for biological activity?

- Methodological Answer :

- Functional Group Variation : Systematically modify substituents (e.g., replacing 6-fluoro with chloro or bromo) and assess bioactivity.

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions.

- Case Study : Analogous compounds like (4S)-7-fluoro-chromen-4-amine hydrochloride (CAS 1392219-37-2) show enhanced receptor binding when the stereochemistry at C4 is controlled .

Q. What analytical techniques resolve discrepancies in purity assessments of this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients (0.1% formic acid) to detect impurities.

- NMR Spectroscopy : Compare ¹H/¹³C spectra with reference data (e.g., PubChem CID 72943051) to verify absence of regioisomers.

- Elemental Analysis : Validate empirical formula consistency (e.g., C₁₂H₁₅FNO) .

Q. How do computational models predict the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Docking Simulations : Employ AutoDock Vina to model binding poses in CYP3A4/2D6 active sites.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of enzyme-ligand complexes.

- Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) can forecast oxidation at the ethylamine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。